3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-24-15-6-5-13(10-14(15)17)25(22,23)20-11-12-4-2-9-21(12)16-18-7-3-8-19-16/h3,5-8,10,12,20H,2,4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRCFNNVEYYQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a sulfonamide group, a methoxy group, and a pyrimidine ring, which are significant for its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation. The specific activity against various strains of bacteria highlights its potential as an antibiotic agent.
2. Anticancer Properties
Several studies have explored the anticancer effects of sulfonamide derivatives. For example, compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways such as p53 and MAPK, leading to increased cancer cell death.
Case Study:
A recent study evaluated a related compound's effect on human cancer cell lines, showing a dose-dependent inhibition of cell growth and induction of apoptosis via caspase activation .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is significant. Research has indicated that similar sulfonamides can inhibit the activity of pro-inflammatory cytokines and enzymes such as COX-2. This inhibition leads to reduced inflammation in various models, suggesting therapeutic applications in inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-Chloro-4-methoxy... | 15 | COX-2 inhibition |
| Related Compound A | 10 | TNF-alpha suppression |
| Related Compound B | 20 | IL-6 inhibition |
4. Antiviral Activity
Emerging research suggests that the compound may exhibit antiviral properties by inhibiting viral replication mechanisms. Sulfonamides have been shown to interfere with viral RNA synthesis, making them potential candidates for treating viral infections.
Case Study:
A study on a structurally similar compound demonstrated effective inhibition of RNA viruses at non-cytotoxic concentrations, suggesting a promising pathway for further research .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-Pyrimidine Motifs
- Compound 51 (): 1-(5-Chloro-4-(3-(N-Methylmethylsulfonamido)Benzylamino)Pyrimidin-2-yl)Pyrrolidin-2-yl)-N,N,N',N'-Tetramethylurea-1-Ium Chloride Key Differences: Replaces the benzene-sulfonamide group with a urea-tetramethylammonium moiety. The pyrimidine ring is substituted with a benzylamine group bearing a methylsulfonamido chain. Implications: The charged urea group likely improves solubility but may reduce membrane permeability compared to the uncharged sulfonamide in the target compound .
- BK13183 (): 3-Chloro-N-{[4-(Dimethylamino)Pyrimidin-2-yl]Methyl}Benzene-1-Sulfonamide Key Differences: Lacks the methoxy group on the benzene ring and replaces the pyrrolidine-pyrimidine group with a dimethylamino-pyrimidine-methyl chain.
Sulfonamide Derivatives with Heterocyclic Moieties
- 3s/3t (): 1-[(N,N-Dimethylamino)Benzene-4-Sulfonyl]-5/6-Methoxy-2-[[(3,5-Dimethyl-4-Methoxy-2-Pyridyl)Methyl]Sulfinyl]-1H-Benzimidazole Key Differences: Benzimidazole core instead of benzene-sulfonamide. Features a sulfinyl group and pyridylmethyl substituent.
- Example 53 (): 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide Key Differences: Chromene-oxo and pyrazolo-pyrimidine groups replace the pyrrolidine-pyrimidine system. Contains fluorinated aromatic rings. Implications: Fluorination increases metabolic stability and lipophilicity, while the chromene-oxo group may confer fluorescence properties useful in imaging .
Substituted Benzenesulfonamides
- 3-Amino-4-Chloro-N-(2-Methyl-2H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonamide (): Key Differences: Tetrazole ring replaces the pyrrolidine-pyrimidine group. Implications: Tetrazoles are metabolically stable bioisosteres for carboxylic acids, suggesting this compound may target ion channels or receptors requiring acidic moieties .
Physicochemical and Pharmacological Comparisons
- Bioactivity Trends : Fluorinated compounds () show enhanced metabolic stability, while charged groups () may limit blood-brain barrier penetration.
Key Research Findings
- Conformational Flexibility : The pyrrolidine-pyrimidine group may allow adaptive binding to kinase ATP pockets, as seen in FAK inhibitors () .
- Limitations : Higher molecular weight analogues (e.g., Example 53) face challenges in oral bioavailability, suggesting the target compound’s intermediate size (~400 Da) could be advantageous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
